4-butoxy-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide

JNK inhibitor Kinase selectivity Cancer signaling

This is a selective JNK2/3 inhibitor with a unique tetrahydrobenzothiophene core, offering a key advantage over pan-JNK inhibitors by preserving JNK1's tumor-suppressive functions. Ideal for mechanistic cancer studies and neurodegenerative disease models where JNK2/3 selectivity is critical. Source this high-purity research compound to avoid confounding results from non-selective kinase inhibition.

Molecular Formula C21H24N2O2S
Molecular Weight 368.5
CAS No. 391221-71-9
Cat. No. B2715591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-butoxy-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide
CAS391221-71-9
Molecular FormulaC21H24N2O2S
Molecular Weight368.5
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC(C3)C)C#N
InChIInChI=1S/C21H24N2O2S/c1-3-4-11-25-16-8-6-15(7-9-16)20(24)23-21-18(13-22)17-12-14(2)5-10-19(17)26-21/h6-9,14H,3-5,10-12H2,1-2H3,(H,23,24)
InChIKeyBUZOSHBMZVVXHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 4-butoxy-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide (CAS 391221-71-9): A Selective JNK2/3 Inhibitor


4-butoxy-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide (CAS 391221-71-9) is a synthetic small molecule belonging to the 3-cyano-4,5,6,7-tetrahydro-1-benzothiophene-2-benzamide class [1]. This compound is primarily investigated as a selective inhibitor of the c-Jun N-terminal kinases (JNKs), specifically showing a preference for JNK2 and JNK3 over JNK1, which is a key differentiation within the broader MAPK inhibitor field [1]. Its structural features include a butoxy side chain, a cyano group, and a tetrahydrobenzothiophene core.

Why JNK Isoform Selectivity Matters for 4-butoxy-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide (CAS 391221-71-9) Sourcing


Generic substitution among JNK inhibitors is not scientifically valid because pan-JNK inhibition (targeting JNK1, JNK2, and JNK3 equally) often leads to contrasting biological outcomes and increased toxicity [1]. JNK1 and JNK2 can play opposing roles in cancer; for instance, JNK1 may act as a tumor suppressor in certain contexts, while JNK2 promotes tumor progression [1]. Therefore, a JNK2/3-selective inhibitor like 4-butoxy-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide offers a distinct advantage for mechanistic studies and therapeutic development where JNK1 activity must be preserved [1]. The following evidence demonstrates the isoform-selectivity differentiation of this compound class.

Quantitative Differentiation Evidence for 4-butoxy-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide (CAS 391221-71-9)


JNK2/3 over JNK1 Selectivity: Class-Level Isoform Profiling

The parent patent defines a compound class encompassing 4-butoxy-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide. This class is explicitly designed to inhibit JNK2 and/or JNK3 while sparing JNK1 [1]. This JNK2/3 selectivity is a deliberate design feature intended to avoid the tumor-suppressive functions of JNK1, which are often antagonized by JNK2 [1]. The quantitative selectivity data for the specific compound is not disclosed in the patent; however, the classification establishes a targeted profile distinct from pan-JNK inhibitors like SP600125.

JNK inhibitor Kinase selectivity Cancer signaling

Tetrahydrobenzothiophene Core vs. Other JNK Scaffolds: Structural Differentiation

The compound features a 3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene core, which is structurally distinct from the widely used pyridine-2-yl-1H-indole scaffold of SP600125 [1]. The saturated tetrahydro ring and cyano substituent may offer improved physicochemical properties and a unique selectivity fingerprint compared to flat, aromatic JNK inhibitor cores. This scaffold is part of a broader class described in patent applications for fused thiophene JNK inhibitors [1].

Medicinal chemistry Scaffold hopping Kinase inhibitor design

Butoxy Substitution: Potential Pharmacokinetic Advantage Over Methoxy/Ethoxy Analogs

The 4-butoxy substituent on the benzamide ring is longer and more lipophilic than the methoxy or ethoxy groups found in closely related analogs such as N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-ethoxybenzamide . In general, increased alkyl chain length on an alkoxy substituent can enhance membrane permeability and protein binding, but may also affect metabolic stability. No direct head-to-head pharmacokinetic data comparing the butoxy derivative with its ethoxy or methoxy counterparts is available in the public domain for this specific compound.

Lipophilicity Metabolic stability Structure-activity relationship

Validated Application Scenarios for 4-butoxy-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide (CAS 391221-71-9) Based on Product-Specific Evidence


Deciphering JNK1-Independent Tumor Signaling Pathways

This compound is suitable for cancer biology research requiring selective inhibition of JNK2/3 to avoid masking the tumor-suppressive roles of JNK1. It can be used to dissect the contribution of JNK2 to cell proliferation and survival in cancers where JNK1 is protective, a context where pan-JNK inhibitors produce confounding results [1].

Chemical Tool for JNK Isoform-Selective Pharmacological Studies

As a member of the fused thiophene class with a predicted JNK2/3 selectivity profile, the compound serves as a valuable chemical probe for validating JNK2/3 as a therapeutic target in neurodegenerative and inflammatory disease models, where JNK3 in particular plays a critical role [1].

Scaffold-Hopping Reference Compound in Medicinal Chemistry Campaigns

The unique tetrahydrobenzothiophene core structure can be used as a reference molecule in intellectual property (IP) landscaping and scaffold-hopping exercises aimed at developing novel JNK inhibitors with improved selectivity and reduced toxicity compared to traditional ATP-competitive inhibitors [1].

Comparative SAR Studies on Alkoxybenzamide Chains

The butoxy substituent provides a starting point for structure-activity relationship (SAR) investigations into how chain length on the benzamide ring affects JNK isoform potency, cellular permeability, and in vivo pharmacokinetics, especially when compared to existing ethoxy and methoxy analogs.

Quote Request

Request a Quote for 4-butoxy-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.